Multi-Target Inhibition Profile Differentiates Hdac6-IN-3 from Selective HDAC6 Inhibitors
Hdac6-IN-3 distinguishes itself from comparator compounds like Tubastatin A and Ricolinostat through its multi-target activity profile. Unlike these comparators which are designed as selective HDAC6 inhibitors, Hdac6-IN-3 exhibits potent inhibition of MAO-A (IC50 = 0.79 μM) and LSD1, in addition to its HDAC inhibitory activity [1]. This polypharmacology is not observed in Tubastatin A or Ricolinostat, which have been characterized as having minimal to no activity against MAO-A and LSD1 at relevant concentrations [2].
| Evidence Dimension | Inhibition of non-HDAC targets (MAO-A, LSD1) |
|---|---|
| Target Compound Data | MAO-A IC50 = 0.79 μM; LSD1 inhibition confirmed by Western blot for H3K4me2 accumulation [1] |
| Comparator Or Baseline | Tubastatin A (HDAC6 IC50 = 15 nM, no reported MAO-A/LSD1 activity) ; Ricolinostat (HDAC6 IC50 = 5 nM, no reported MAO-A/LSD1 activity) [2] |
| Quantified Difference | Hdac6-IN-3 exhibits MAO-A inhibition at 0.79 μM and LSD1 inhibition, while the comparators show no significant activity against these targets. |
| Conditions | Enzymatic inhibition assays for MAO-A and Western blot analysis for LSD1 inhibition (H3K4me2 accumulation) [1] |
Why This Matters
This multi-target profile is essential for researchers investigating the interplay between epigenetic regulation (HDAC/LSD1) and metabolic pathways (MAO-A) in prostate cancer models.
- [1] Ojha, R., Chen, I. C., Hsieh, C. M., Nepali, K., Lai, R. W., Hsu, K. C., Lin, T. E., Pan, S. L., Chen, M. C., & Liou, J. P. (2021). Installation of Pargyline, a LSD1 Inhibitor, in the HDAC Inhibitory Template Culminated in the Identification of a Tractable Antiprostate Cancer Agent. Journal of Medicinal Chemistry, 64(24), 17824–17845. View Source
- [2] MedChemExpress. (n.d.). Ricolinostat (ACY-1215) | HDAC6 Inhibitor. Retrieved April 18, 2026. View Source
